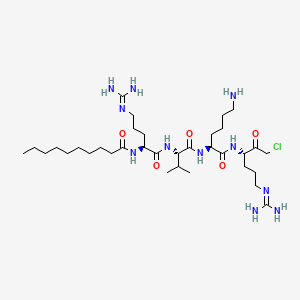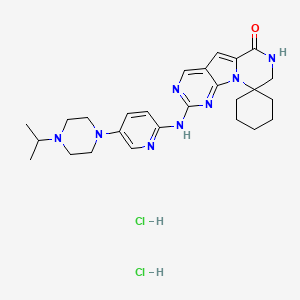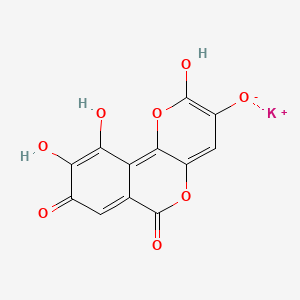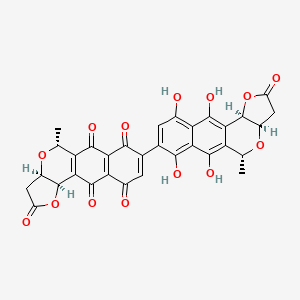![molecular formula C25H25ClN2O4S B607655 4-[[(2R)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid CAS No. 1391076-61-1](/img/structure/B607655.png)
4-[[(2R)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid
Vue d'ensemble
Description
This compound is also known as 4-[[(2R)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid . It is part of the human exposome, which can be defined as the collection of all the exposures of an individual in a lifetime and how those exposures relate to health .
Applications De Recherche Scientifique
Treatment of Ulcerative Colitis
GLPG0974 has been studied for its potential in treating ulcerative colitis . In a clinical trial, approximately 45 patients suffering from mild to moderate ulcerative colitis were examined for any side effects that may occur when taking GLPG0974 or a matching placebo for 28 days . The patients were also evaluated for improvement of disease activity by different efficacy measures .
Pharmacokinetics and Pharmacodynamics
The pharmacokinetics and pharmacodynamics of GLPG0974 have been studied in healthy male subjects . The study showed that GLPG0974 was safe and well tolerated up to a daily dose of 400 mg . GLPG0974 showed good and dose-proportional exposure up to 400 mg daily as well as a substantial and sustained inhibition of acetate-stimulated neutrophil activation .
Inhibition of FFA2
GLPG0974 is a potent and selective antagonist of the human FFA2 . By inhibiting FFA2, GLPG0974 prevents free fatty acid-induced activation and migration of neutrophils towards an inflammatory site, such as in the gut of patients with inflammatory bowel disease .
Neutrophil Activation
GLPG0974 has been shown to inhibit neutrophil activation . This is particularly relevant in conditions where neutrophil activation plays a key role, such as inflammatory bowel disease .
Safety and Tolerability
The safety and tolerability of GLPG0974 have been evaluated in clinical trials . The trials showed that GLPG0974 was safe and well tolerated up to a daily dose of 400 mg .
Potential for Further Clinical Development
Based on the results of these studies, a proof-of-concept study was initiated to evaluate the safety, tolerability, and efficacy of GLPG0974 in patients with mild to moderate ulcerative colitis . This suggests potential for further clinical development of GLPG0974.
Mécanisme D'action
Target of Action
GLPG0974, also known as “X7REK61AIS” or “4-[[(2R)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid” or “GLPG 0974” or “GLPG-0974”, is a potent and selective antagonist of the human Free Fatty Acid Receptor 2 (FFA2) . FFA2, also known as GPR43, is a G-protein coupled receptor activated by short chain fatty acids (SCFA) such as acetate .
Mode of Action
GLPG0974 interacts with its target, FFA2, by inhibiting the activation of neutrophils induced by short chain fatty acids (SCFA) such as acetate . This interaction results in a substantial and sustained inhibition of acetate-stimulated neutrophil activation .
Biochemical Pathways
The primary biochemical pathway affected by GLPG0974 involves the activation of FFA2 by SCFAs. FFA2 plays a major role in SCFA-induced neutrophil activation and migration, contributing to the development and control of inflammation . By antagonizing FFA2, GLPG0974 can inhibit these inflammatory processes .
Pharmacokinetics
GLPG0974 has been shown to be safe and well-tolerated up to a daily dose of 400 mg . It exhibits good and dose-proportional exposure up to 400 mg daily . The compound’s pharmacokinetics were determined using non-compartmental analysis .
Result of Action
The molecular and cellular effects of GLPG0974’s action primarily involve the inhibition of neutrophil activation. This is achieved by blocking the activation of FFA2, which plays a key role in neutrophil activation and migration . As a result, GLPG0974 can help control inflammation .
Propriétés
IUPAC Name |
4-[[(2R)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O4S/c1-25(11-13-28(25)23(31)20-16-33-21-9-3-2-8-19(20)21)24(32)27(12-5-10-22(29)30)15-17-6-4-7-18(26)14-17/h2-4,6-9,14,16H,5,10-13,15H2,1H3,(H,29,30)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMKMQHJHDHPBE-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1C(=O)C2=CSC3=CC=CC=C32)C(=O)N(CCCC(=O)O)CC4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN1C(=O)C2=CSC3=CC=CC=C32)C(=O)N(CCCC(=O)O)CC4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(2R)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid | |
CAS RN |
1391076-61-1 | |
| Record name | GLPG-0974 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391076611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLPG-0974 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15406 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GLPG-0974 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7REK61AIS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{5-[(E)-2-{4-(2-Chlorophenyl)-5-[5-(Methylsulfonyl)pyridin-2-Yl]-4h-1,2,4-Triazol-3-Yl}ethenyl]-1,3,4-Oxadiazol-2-Yl}benzonitrile](/img/structure/B607578.png)

![2-(2-(Hydroxymethyl)-3-(1-methyl-6-oxo-5-(pyrimidin-4-ylamino)-1,6-dihydropyridin-3-yl)phenyl)-6,6-dimethyl-3,4,6,7-tetrahydro-2h-cyclopenta[4,5]thieno[2,3-c]pyridin-1(5h)-one](/img/structure/B607584.png)
![6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607585.png)
![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)




